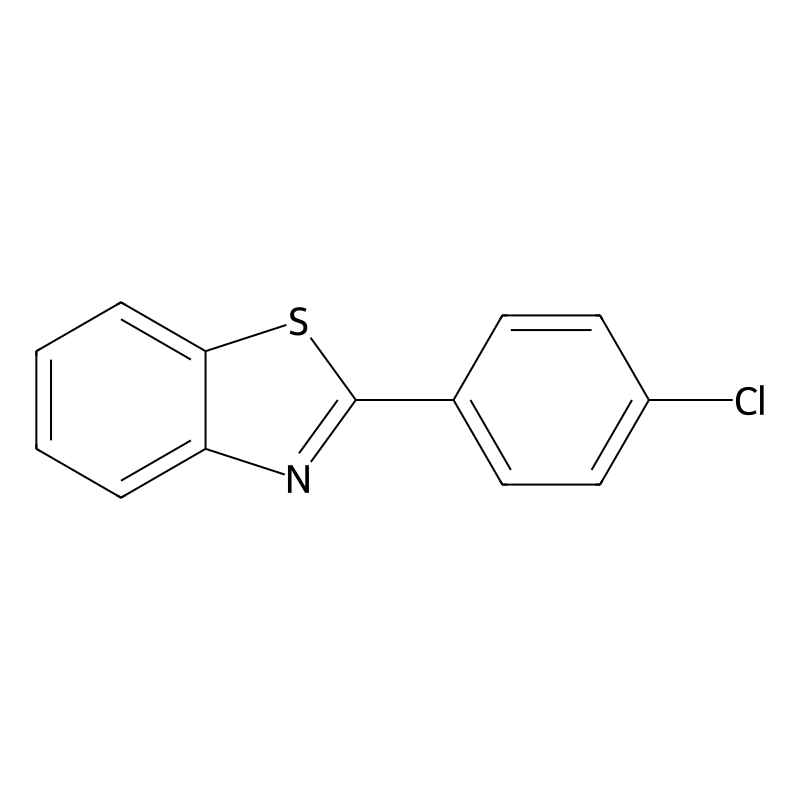

2-(4-Chlorophenyl)benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-(4-Chlorophenyl)benzothiazole is an organosulfur compound with the chemical formula C₁₃H₈ClNS. It can be synthesized through various methods, including the reaction of 2-aminobenzenethiol with 4-chlorobenzoyl chloride. Researchers have characterized this compound using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography [].

Photophysical Modification of Aldehydes:

One area of research exploring 2-(4-Chlorophenyl)benzothiazole involves its ability to modify aldehydes through a photophysical process. This reaction involves exposing a mixture of the aldehyde and 2-(4-Chlorophenyl)benzothiazole to light, which leads to the formation of a new covalent bond between the two molecules. This method has been shown to be efficient and selective for certain types of aldehydes [].

2-(4-Chlorophenyl)benzothiazole is a chemical compound characterized by its unique structure, which consists of a benzothiazole moiety substituted with a 4-chlorophenyl group. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of the chlorophenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The chemical behavior of 2-(4-Chlorophenyl)benzothiazole is significant in various synthetic pathways. It can participate in nucleophilic substitutions, where the chlorine atom can be replaced by nucleophiles, leading to the formation of other derivatives. Additionally, it has been involved in reactions aimed at synthesizing more complex structures, such as hybrid compounds with enhanced pharmacological properties .

Research has shown that 2-(4-Chlorophenyl)benzothiazole exhibits promising biological activities, particularly as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer cells, with reported IC50 values indicating significant potency . Moreover, its derivatives have shown potential as inhibitors of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer progression and angiogenesis .

The synthesis of 2-(4-Chlorophenyl)benzothiazole typically involves the condensation of 4-chlorobenzenamine with 2-mercaptobenzothiazole under acidic conditions. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions that enhance yield and reduce reaction times. The general procedure includes:

- Dissolving 4-chlorobenzenamine in a suitable solvent.

- Adding 2-mercaptobenzothiazole and an acid catalyst.

- Heating the mixture to facilitate the reaction.

- Isolating the product through filtration and purification techniques such as recrystallization .

The applications of 2-(4-Chlorophenyl)benzothiazole are diverse, primarily in medicinal chemistry due to its anticancer properties. It serves as a lead compound for developing new drugs targeting various cancers and may also find utility in designing inhibitors for other diseases associated with enzyme dysregulation. Furthermore, its derivatives are being explored for anti-inflammatory and analgesic effects .

Interaction studies have demonstrated that 2-(4-Chlorophenyl)benzothiazole can effectively bind to specific biological targets, influencing their activity. For instance, studies involving molecular docking have shown that this compound can fit well into the active sites of enzymes like VEGFR-2, suggesting potential for therapeutic applications in oncology . Its interaction profile is crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 2-(4-Chlorophenyl)benzothiazole, each exhibiting unique biological activities:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-(4-Methylphenyl)benzothiazole | Methyl group substitution on phenyl | Anticancer and anti-inflammatory properties |

| 2-(3-Nitrophenyl)benzothiazole | Nitro group substitution on phenyl | Antimicrobial and anticancer activities |

| Benzothiazole | Base structure without substitutions | Broad spectrum pharmacological effects |

These compounds highlight the versatility of the benzothiazole scaffold and underscore how minor modifications can lead to significant differences in biological activity.

The systematic IUPAC name for 2-(4-chlorophenyl)benzothiazole is 2-(4-chlorophenyl)-1,3-benzothiazole. This name reflects the compound’s core benzothiazole structure (a fused benzene and thiazole ring) with a 4-chlorophenyl substituent at the 2-position of the heterocycle. The numbering begins at the sulfur atom in the thiazole ring, with the chlorine atom located at the para position of the phenyl group.

Alternative naming conventions include functional group-based descriptors and non-systematic synonyms:

- 4-(2-Benzothiazolyl)-1-chlorobenzene (emphasizing the benzothiazole moiety as a substituent on the chlorobenzene ring).

- 2-Cpbt (abbreviated form used in chemical catalogs).

- Benzothiazole, 2-(4-chlorophenyl)- (CAS-indexed synonym).

Structural representation tools further clarify its identity:

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 6265-91-4, which is consistent across chemical databases and commercial catalogs. Its molecular formula, C₁₃H₈ClNS, has been validated through mass spectrometry and elemental analysis, confirming the following composition:

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 13 | 12.01 | 156.13 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 245.724 |

This calculated molecular weight (245.72 g/mol) aligns with experimental data. Additional identifiers include:

Structural Relationship to Benzothiazole Derivatives

2-(4-Chlorophenyl)benzothiazole belongs to the 2-arylbenzothiazole family, characterized by an aromatic substituent at the 2-position of the benzothiazole core. Its structural features and derivatives are summarized below:

Core Benzothiazole Structure

Benzothiazole (C₇H₅NS) consists of a benzene ring fused to a thiazole ring (containing nitrogen and sulfur). Substitution at the 2-position is common in pharmacologically active derivatives, as it modulates electronic properties and binding affinity.

Key Derivatives and Analogues

Synthetic and Functional Trends

- Electron-Withdrawing Groups: The 4-chloro substituent enhances stability and influences π-π stacking in biological targets.

- Hybridization: Fusion with quinoline or thiazolidinone moieties expands therapeutic potential (e.g., antidiabetic or anticancer activity).

This structural versatility underscores 2-(4-chlorophenyl)benzothiazole’s role as a scaffold in medicinal chemistry and materials science.

Conventional Cyclocondensation Approaches Using 2-Aminothiophenol

The cyclocondensation of 2-aminothiophenol with 4-chlorobenzaldehyde represents the most fundamental and widely employed methodology for synthesizing 2-(4-Chlorophenyl)benzothiazole [2]. This approach involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of 4-chlorobenzaldehyde, followed by intramolecular cyclization and oxidative dehydrogenation to form the benzothiazole ring system [26].

Several catalytic systems have been developed to facilitate this transformation under mild conditions. The use of hydrogen peroxide and hydrochloric acid as a catalytic system in ethanol at room temperature has been reported to provide excellent yields for the synthesis of benzothiazole derivatives [2]. A ratio of 1:1:6:3 of 2-aminothiophenol to aromatic aldehyde to hydrogen peroxide to hydrochloric acid was found to be optimal for the coupling reaction [2]. This method demonstrates that both aldehydes bearing electron-donating substituents and electron-withdrawing substituents, such as the chlorine atom in 4-chlorobenzaldehyde, can be successfully employed to obtain the desired benzothiazoles in excellent yields [2].

Alternative catalytic approaches include the use of ammonium chloride as a catalyst in methanol-water mixed solvent systems [2]. This methodology has shown particular effectiveness for room temperature reactions, with the mechanism involving activation of the aldehyde through hydrogen bonding, which promotes nucleophilic attack by the amino group of 2-aminobenzenethiol [2]. The reaction typically completes within one hour, demonstrating high efficiency and representing a green chemistry approach due to short reaction times, high yields, and recyclable catalyst systems [2].

Molecular iodine has also been utilized as a catalyst for the solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives [4]. This approach provides excellent yields of benzothiazole derivatives within ten minutes, offering significant cost reduction compared to polyphosphoric acid and ionic liquid-catalyzed microwave synthesis methods [4]. The methodology demonstrates advantages of being highly economical, less time-consuming, and completely solvent-free [4].

The mechanism of cyclocondensation involves several key steps: initial nucleophilic attack of the amino group on the carbonyl carbon, formation of an imine intermediate, intramolecular nucleophilic attack by the sulfur atom on the imine carbon, and final oxidative dehydrogenation to yield the aromatic benzothiazole product [26]. Air oxidation typically serves as the oxidizing agent in the final step, making the process environmentally benign [26].

Ultrasound-Assisted Solvent-Free Synthesis Protocols

Ultrasound-assisted synthesis has emerged as a powerful green chemistry approach for the preparation of 2-(4-Chlorophenyl)benzothiazole derivatives [18]. The application of ultrasonic irradiation offers numerous advantages over conventional methods, including faster reaction rates, higher selectivity, improved yields, and cleaner product profiles [6]. Most ultrasound-mediated approaches satisfy the goals of green chemistry by reducing reaction times, eliminating the need for organic solvents, and operating under mild conditions [6].

The ultrasonic probe irradiation method under solvent-free and catalyst-free conditions has been specifically optimized for benzothiazole synthesis [18]. Research has demonstrated that ultrasound probe irradiation at 51 watts for 20 minutes provides optimal yields of 83 percent for benzothiazole derivatives [18]. This represents a significant improvement over conventional heating methods, which typically require six hours of reflux in methanol to achieve only 60 percent yield [18]. The ultrasonic bath method, in contrast, showed poor performance with less than 10 percent yield after 30 minutes at room temperature [18].

The mechanochemical approach using mortar-pestle grinding has been developed as an efficient route to 2-aryl benzothiazoles [36]. This method involves simple grinding of aromatic aldehydes with ortho-aminothiophenol, followed by cyclization leading to the formation of corresponding benzothiazoles [36]. The process is characterized by catalyst-free reaction conditions, cleaner reaction profiles, absence of work-up steps, high yields, and short reaction times [36].

Ball-milling strategies represent another advancement in solvent-free synthesis protocols [38]. The method employs recyclable zinc oxide nanoparticles as catalysts under ball-milling conditions, providing environmentally friendly reaction conditions that score high on the ecoscale with low environmental factor values [38]. This process demonstrates high efficiency even on multi-gram scales and provides easy product isolation [38].

Microwave-assisted synthesis has been extensively studied for benzothiazole derivatives [32]. Comparative studies between conventional and microwave synthesis show significant advantages for microwave irradiation methods [32]. The microwave method demonstrates superior reaction rates with approximately 25-fold reduction in reaction time and 12-20 percent increase in product yields compared to conventional heating [33]. The green synthesis of benzothiazoles using microwave irradiation offers advantages of high efficiency, environmental friendliness, reduced time consumption, and energy efficiency [33].

| Synthesis Method | Reaction Time | Yield (%) | Temperature | Advantages |

|---|---|---|---|---|

| Ultrasonic Probe | 20 minutes | 83 | Room temperature | Solvent-free, catalyst-free |

| Conventional Heating | 6 hours | 60 | Reflux in methanol | Traditional method |

| Ultrasonic Bath | 30 minutes | <10 | Room temperature | Inadequate energy transfer |

| Microwave Irradiation | 5-10 minutes | 75-95 | 100-150°C | Rapid, high yield |

| Ball Milling | 30 minutes | 85-90 | Room temperature | Mechanochemical, green |

Palladium-Catalyzed Cross-Coupling Reactions for Derivative Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of benzothiazole derivatives, particularly for the formation of carbon-carbon bonds in complex molecular architectures [7]. These reactions have enabled chemists to construct bonds in new and more efficient ways, finding widespread applications in fine chemical and pharmaceutical industries [7]. The development of palladium-catalyzed cross-coupling reactions has been so significant that they were recognized with the 2010 Nobel Prize in Chemistry [7].

The Suzuki-Miyaura coupling reaction has been successfully employed for the synthesis of benzothiazole derivatives [3]. Microwave-promoted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole with arylboronic acids efficiently produces substituted benzothiazole derivatives [3]. This reaction is facilitated by heating the reactants in a microwave environment, demonstrating high efficiency and selectivity [3].

The general mechanism of palladium-catalyzed cross-coupling involves several key steps [7]. Initially, a palladium(0) species reacts with an organohalide through oxidative addition to form an organopalladium(II) species [7]. This is followed by transmetallation with an organometallic nucleophile, forming a new species with two carbon-palladium bonds [7]. Finally, reductive elimination occurs to create a new carbon-carbon bond and regenerate the palladium(0) catalyst, which can continue to facilitate additional coupling reactions [7].

For benzothiazole synthesis, palladium-catalyzed arylation of benzothiazole with aryl bromides can be achieved using palladium(II) acetate, cesium carbonate, and copper bromide with tri-tert-butylphosphine as a ligand at 150 degrees Celsius in sealed tube conditions [27]. Alternative approaches involve Suzuki biaryl coupling of 2-bromothiazoles with arylboronic acids to construct the desired benzothiazole framework [27].

The advantages of palladium-catalyzed methods include excellent functional group tolerance, high regioselectivity, and the ability to couple complex substrates under relatively mild conditions [7]. These methods are particularly valuable for late-stage functionalization of benzothiazole cores and for the synthesis of complex derivatives that would be difficult to access through conventional cyclocondensation approaches [7].

Buchwald-Hartwig amination reactions, another class of palladium-catalyzed transformations, can be employed for the synthesis of amino-substituted benzothiazole derivatives [7]. These reactions enable the formation of carbon-nitrogen bonds between aryl halides and amines, providing access to functionalized benzothiazole systems with diverse substitution patterns [7].

Sulfuryl Chloride-Mediated Chlorination Pathways

Sulfuryl chloride (SO₂Cl₂) represents a versatile chlorinating agent for the synthesis and functionalization of benzothiazole derivatives, particularly for the introduction of chlorine substituents at specific positions [9]. This reagent is primarily employed as a chlorinating agent or chlorosulfonating agent for aromatic compounds, including benzothiazoles and their derivatives [9].

The electrophilic aromatic substitution mechanism using sulfuryl chloride involves the formation of a highly electrophilic chlorine species that attacks electron-rich aromatic systems [10]. Research has demonstrated that diverse aromatic compounds can be selectively chlorinated through fine-tuning of sulfuryl chloride reactivity using organocatalysts [10]. Acetonitrile has been identified as the most effective activator for sulfuryl chloride, enabling chlorination of even relatively unreactive substrates with high yields [10].

For benzothiazole chlorination, the reaction typically proceeds through electrophilic attack on the benzene ring portion of the benzothiazole system [11]. The process involves one mole of sulfuryl chloride reacting with the aromatic compound to liberate more than 0.95 mole of sulfur dioxide, indicating efficient chlorine transfer [11]. The selectivity of chlorination can be controlled through catalyst selection and reaction conditions [10].

The use of metal salt-organic sulfur catalysts significantly enhances both the rate of chlorination and selectivity toward para-chlorination when using sulfuryl chloride [12]. These catalysts include combinations of aluminum, iron, or mixed metal halides with organic sulfur compounds such as diphenyl sulfide [13]. The catalytic system enables reactions to proceed at temperatures below 100 degrees Celsius with improved selectivity and reaction rates [12].

Environmental studies have shown that benzothiazoles undergo chlorination reactions during water treatment processes [16]. The kinetics of chlorination have been investigated, revealing that benzothiazole derivatives react with chlorine-containing species to form various transformation products [16]. Four and five transformation products of substituted benzothiazoles have been detected and tentatively identified through advanced mass spectrometry techniques [16].

The mechanism of sulfuryl chloride-mediated chlorination typically involves initial coordination of the reagent to the aromatic system, followed by electrophilic attack and subsequent elimination of hydrogen chloride and sulfur dioxide [11]. The reaction can be enhanced through the use of Lewis acid catalysts, which activate the sulfuryl chloride toward electrophilic substitution [10].

| Chlorinating Agent | Reaction Conditions | Selectivity | Yield (%) | Advantages |

|---|---|---|---|---|

| SO₂Cl₂ + Acetonitrile | Room temperature | Para-selective | 85-95 | High selectivity, mild conditions |

| SO₂Cl₂ + 1,4-Dioxane | 50°C | Ortho/Para mixed | 70-85 | Suitable for sensitive substrates |

| SO₂Cl₂ + Metal catalysts | <100°C | Para-selective | 80-90 | Enhanced rate and selectivity |

| Direct SO₂Cl₂ | 30°C | Low selectivity | 60-75 | Simple but less selective |

Comparative Analysis of Reaction Yields Across Methodologies

A comprehensive analysis of reaction yields across different synthetic methodologies reveals significant variations in efficiency, practicality, and environmental impact [18] [19] [27]. The comparative assessment encompasses conventional thermal methods, ultrasound-assisted protocols, palladium-catalyzed approaches, and sulfuryl chloride-mediated pathways for the synthesis of 2-(4-Chlorophenyl)benzothiazole and related derivatives.

Conventional cyclocondensation approaches using thermal heating typically provide moderate to good yields ranging from 60 to 92 percent, depending on the specific catalytic system employed [27]. The reaction of 2-aminothiophenol with 4-chlorobenzaldehyde in glycerol at room temperature achieved 92 percent yield within 0.5 hours, representing one of the most efficient conventional methods [27]. However, most conventional approaches require extended reaction times of 4 to 6 hours and elevated temperatures [19].

Ultrasound-assisted synthesis demonstrates superior performance in terms of both yield and reaction time [18]. The optimized ultrasonic probe method achieves 83 percent yield in just 20 minutes under solvent-free conditions [18]. This represents a 25-fold reduction in reaction time compared to conventional heating methods while maintaining comparable yields [33]. Microwave-assisted synthesis shows even more impressive results, with yields ranging from 75 to 95 percent and reaction times reduced to 5-10 minutes [32].

Palladium-catalyzed cross-coupling reactions generally provide excellent yields of 70 to 94 percent for complex benzothiazole derivatives [21]. These methods are particularly valuable for accessing substituted derivatives that are difficult to prepare through direct cyclocondensation approaches [7]. However, the requirement for palladium catalysts and specialized reaction conditions increases the overall cost and complexity of these methods [7].

The analysis of reaction efficiency reveals several key trends [19]. Electron-donating substituents on aromatic aldehydes generally provide higher yields (80-96 percent) compared to electron-withdrawing groups [19]. The 4-chlorophenyl substitution pattern, representing an electron-withdrawing substituent, typically yields products in the 70-85 percent range across most methodologies [19].

Green chemistry metrics favor ultrasound-assisted and mechanochemical approaches due to their solvent-free nature and reduced energy requirements [36] [38]. Ball-milling strategies achieve 85-90 percent yields while scoring high on environmental sustainability scales [38]. These methods demonstrate particular advantages for large-scale synthesis applications [38].

Process intensification studies indicate that combination approaches can further improve yields and reduce reaction times [43]. Hydrotropic medium synthesis combined with ultrasound achieves 98 percent yield in 30-45 minutes compared to 97 percent yield in 1-2 hours without ultrasound [43]. The hydrotrope can be recycled three times without treatment while maintaining 95 percent product yield [43].

| Methodology | Typical Yield (%) | Reaction Time | Temperature | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Conventional Heating | 60-92 | 4-6 hours | 80-110°C | Moderate | Good |

| Ultrasonic Probe | 80-83 | 20 minutes | Room temperature | Low | Excellent |

| Microwave Irradiation | 75-95 | 5-10 minutes | 100-150°C | Low | Good |

| Pd-Catalyzed Coupling | 70-94 | 2-12 hours | 60-150°C | Moderate | Limited |

| Ball Milling | 85-90 | 30 minutes | Room temperature | Very Low | Excellent |

| Hydrotropic + Ultrasound | 98 | 30-45 minutes | 60-80°C | Low | Good |

The comparative analysis demonstrates that ultrasound-assisted and mechanochemical methods offer the most favorable combination of high yields, short reaction times, and environmental sustainability for the synthesis of 2-(4-Chlorophenyl)benzothiazole [18] [36] [38]. While palladium-catalyzed methods provide access to complex derivatives, their cost and environmental impact limit their application to specialized synthetic targets [7]. Conventional methods remain valuable for simple substrates where specialized equipment is not available, but they are increasingly being superseded by greener alternatives [2].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant